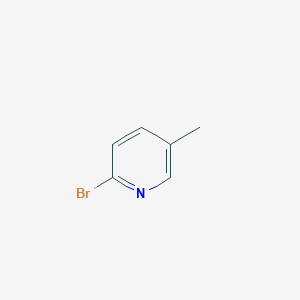

2-Bromo-5-methylpyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNJQQNBJQUKME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188600 | |

| Record name | Pyridine, 2-bromo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3510-66-5 | |

| Record name | 2-Bromo-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3510-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-bromo-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003510665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-bromo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2-bromo-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-5-methylpyridine physical properties

An In-depth Technical Guide on the Physical Properties of 2-Bromo-5-methylpyridine

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of its properties, standard experimental protocols for characterization, and a workflow for its analysis.

Core Physical and Chemical Properties

This compound, also known as 2-Bromo-5-picoline, is a heterocyclic aromatic compound widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure consists of a pyridine ring substituted with a bromine atom at the 2-position and a methyl group at the 5-position.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Bromo-5-picoline, 5-Methyl-2-bromopyridine, 6-Bromo-3-picoline | [1][3] |

| CAS Number | 3510-66-5 | [1][4][5] |

| Molecular Formula | C₆H₆BrN | [1][3][6] |

| Molecular Weight | 172.02 g/mol | [1][2][6] |

| Appearance | White to pale yellow or light brown crystalline solid | [1][5][7] |

| Melting Point | 41-43 °C | [1][5][6] |

| Boiling Point | 95-96 °C at 12.5 mmHg | [1][5][6] |

| Density | ~1.5 g/cm³ (Predicted) | [3] |

| Flash Point | 103 °C (217.4 °F) - closed cup | [6][8] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [5][9] |

| pKa | 1.08 ± 0.10 (Predicted) | [5] |

| Refractive Index | ~1.553 - 1.568 (Estimate) | [3][9] |

Physicochemical Characterization Workflow

The following diagram illustrates a standard workflow for the complete physicochemical characterization of a research chemical such as this compound.

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for determining the key physical properties of a solid compound like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small quantity of dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point of 41-43 °C.[1][5][6]

-

Observation: The temperature is recorded at two points:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T1 to T2.

Boiling Point Determination (Microscale/Siwoloboff Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, adjusted for vacuum conditions.

Methodology:

-

Sample Preparation: A small amount (0.5-1.0 mL) of molten this compound is placed into a small test tube (fusion tube).

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample. The assembly is attached to a thermometer and placed in a heating bath (e.g., silicone oil). The entire apparatus is connected to a vacuum source capable of maintaining the desired pressure (e.g., 12.5 mmHg).[6]

-

Heating: The heating bath is heated gently. A stream of bubbles will begin to emerge from the open end of the inverted capillary as the air inside expands.

-

Observation: Heating continues until a continuous and rapid stream of bubbles is observed. The heat is then removed, and the bath is allowed to cool slowly.

-

Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid at the specified pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[10]

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition:

-

¹H NMR: A proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width. The resulting spectrum shows chemical shifts, integration (proton ratios), and splitting patterns (coupling).

-

¹³C NMR: A carbon-13 NMR spectrum is acquired. This typically requires a greater number of scans due to the low natural abundance of ¹³C. The spectrum shows the number of chemically distinct carbon atoms.

-

-

Data Analysis: The acquired spectra are processed (Fourier transform, phasing, and baseline correction) and analyzed to confirm the presence of the methyl group, the pyridine ring protons, and their respective chemical environments, consistent with the structure of this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Anvil pressure is applied to ensure good contact.

-

Background Scan: A background spectrum of the empty ATR crystal is collected to account for atmospheric CO₂ and H₂O, as well as any signals from the crystal itself.

-

Sample Scan: The sample spectrum is then collected. The instrument scans the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Peaks in the spectrum are analyzed to identify characteristic vibrations corresponding to functional groups, such as C-H bonds of the methyl group and aromatic ring, C=N and C=C bonds within the pyridine ring, and the C-Br bond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 3510-66-5 [m.chemicalbook.com]

- 6. This compound 98 3510-66-5 [sigmaaldrich.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound 98 3510-66-5 [sigmaaldrich.com]

- 9. This compound | 3510-66-5 [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 2-Bromo-5-methylpyridine: A Versatile Building Block for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methylpyridine is a heterocyclic aromatic compound that serves as a crucial intermediate in organic synthesis.[1] Its pyridine ring is functionalized with both a bromine atom and a methyl group, imparting a unique reactivity profile that makes it an essential precursor for a wide array of complex molecules.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility in the development of pharmaceuticals and other advanced materials. Its value is particularly noted in the synthesis of substituted biaryl compounds through cross-coupling reactions, which are foundational in modern medicinal chemistry.[1][2]

Chemical Structure and Formula

This compound, also known as 6-Bromo-3-picoline, possesses a pyridine core with a bromine atom at the 2-position and a methyl group at the 5-position.[3][4]

-

IUPAC Name: this compound[4]

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized below. This data is essential for its handling, reaction setup, and characterization.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 172.02 g/mol | [5][6] |

| Appearance | Light brown or off-white solid | [3] |

| Melting Point | 41-43 °C | [5][8] |

| Boiling Point | 95-96 °C at 12.5 mmHg | [5][8] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Flash Point | 103 °C (closed cup) | [5] |

| Solubility | Soluble in organic solvents such as chloroform. | [9][10] |

Spectroscopic Data

| Technique | Data Highlights | Reference(s) |

| ¹H NMR (CDCl₃) | Signals corresponding to the pyridine ring protons and the methyl group protons. | [10] |

| ¹³C NMR (CDCl₃) | Peaks representing the six carbon atoms of the substituted pyridine ring. | [4][7][11] |

| Mass Spec. (EI) | Molecular ion peak [M]⁺ at m/z 171 and [M+2]⁺ at m/z 173, characteristic of a bromine-containing compound. | [12] |

| FT-IR (KBr) | Strong absorption bands in the 1600-1450 cm⁻¹ range due to C=C and C=N stretching of the pyridine ring. | [4] |

Experimental Protocols

This compound is a versatile reagent. Detailed below are protocols for its synthesis and a key application in palladium-catalyzed cross-coupling reactions.

Synthesis of this compound from 2-Amino-5-picoline

This common synthesis route proceeds via a Sandmeyer-type reaction.

Materials and Reagents:

-

2-Amino-5-picoline (2-amino-5-methylpyridine)

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization: A stirred solution of 2-amino-5-picoline (1.10 mol) in 1.5 L of 48% HBr is cooled to -20°C.[3]

-

Bromination: Bromine (3.1 mol) is added slowly to the solution over 1 hour, maintaining the temperature at -20°C. The mixture is stirred for an additional 2 hours at this temperature.[3]

-

Formation of Diazonium Salt: A solution of sodium nitrite (2.95 mol) in 300 mL of water is added slowly, keeping the temperature at -20°C. The resulting solution is stirred for another hour.[3]

-

Work-up: The reaction is carefully quenched at -20°C by the slow addition of a cold aqueous NaOH solution until basic. The mixture is then extracted three times with diethyl ether.[3]

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by distillation to yield this compound as an off-white solid.[3]

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura coupling, a powerful method for forming C-C bonds to create biaryl structures common in pharmaceuticals.[5]

Materials and Reagents:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium phosphate [K₃PO₄])

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.2 equiv).[1][5]

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).[1]

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon) for 10-15 minutes.[5]

-

Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.[1][5]

-

Reaction: Heat the mixture to 85-100°C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.[1][5]

-

Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[5]

Role in Drug Development and Discovery

The substituted pyridine motif is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[13] this compound provides a versatile scaffold that can be elaborated into complex molecules with potential therapeutic activity. Its utility in forming biaryl linkages is particularly relevant for synthesizing kinase inhibitors, which often feature such structures to occupy specific binding pockets in target enzymes.

For instance, many inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, a key regulator of inflammatory responses, are based on pyridine cores.[5][6][12] The p38 MAPK signaling cascade is a critical target for treating inflammatory diseases, and compounds derived from precursors like this compound can be designed to modulate this pathway.

Conclusion

This compound is a high-value chemical intermediate with significant applications in research and development, particularly within the pharmaceutical and agrochemical industries.[1][14] Its defined structure and predictable reactivity in key synthetic transformations, such as palladium-catalyzed cross-coupling, make it an indispensable tool for the modern synthetic chemist. The protocols and data presented in this guide offer a solid foundation for researchers aiming to leverage this versatile building block for the creation of novel and functional molecules.

References

- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cusabio.com [cusabio.com]

- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. amiralibanani.substack.com [amiralibanani.substack.com]

- 8. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Acetyl Analogs of the Anticancer Agent Combretastatin A4: Synthesis an" by Robert Sjoholm, Megan Lee et al. [digitalcommons.hope.edu]

- 10. WO2017122139A1 - An improved process for the preparation of pirfenidone - Google Patents [patents.google.com]

- 11. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. scispace.com [scispace.com]

- 14. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methylpyridine from 5-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-5-methylpyridine, a valuable building block in medicinal chemistry and drug development, from 5-methylpyridin-2-amine. The primary method detailed is the Sandmeyer reaction, a robust and well-established chemical transformation for the conversion of aromatic amines to aryl halides.

Reaction Overview: The Sandmeyer Reaction

The synthesis of this compound from 5-methylpyridin-2-amine is achieved through a two-step, one-pot Sandmeyer reaction. The first step involves the diazotization of the primary aromatic amine, 5-methylpyridin-2-amine, using sodium nitrite in the presence of a strong acid, typically hydrobromic acid, to form an in situ 5-methylpyridine-2-diazonium salt.[1][2] This intermediate is generally unstable and is immediately used in the subsequent step.[3]

In the second step, the diazonium salt is subjected to a copper(I)-catalyzed substitution reaction. Copper(I) bromide is introduced, which facilitates the replacement of the diazonium group with a bromine atom, yielding the desired this compound and liberating nitrogen gas.[4]

Quantitative Data Summary

While specific yield and purity data for the direct synthesis of this compound from 5-methylpyridin-2-amine are not extensively published in a single source, analogous reactions and general principles of the Sandmeyer reaction suggest that moderate to good yields can be expected. The following table provides expected ranges and key parameters based on similar transformations found in the literature.

| Parameter | Value | Source/Analogy |

| Starting Material | 5-methylpyridin-2-amine | - |

| Final Product | This compound | - |

| Molecular Formula | C6H6BrN | [5] |

| Molecular Weight | 172.02 g/mol | [5] |

| Typical Yield | 60-80% | Analogous Sandmeyer reactions |

| Purity (post-purification) | >97% | Standard purification methods |

| Reaction Temperature | 0-5 °C (Diazotization), RT to 60°C (Bromination) | [4] |

| Reaction Time | 2-4 hours | [6] |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Sandmeyer reaction on substituted aminopyridines.[4] Optimization may be required to achieve the best results for this specific substrate.

Materials and Reagents:

-

5-methylpyridin-2-amine

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (optional)

Procedure:

Step 1: Diazotization of 5-methylpyridin-2-amine

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 5-methylpyridin-2-amine (1.0 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (3.0 eq) while maintaining the temperature below 10 °C.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains between 0 °C and 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The diazonium salt solution should be used immediately in the next step.

Step 2: Sandmeyer Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% aqueous HBr.

-

Cool the CuBr solution in an ice bath.

-

Slowly and carefully add the freshly prepared cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

To ensure the complete decomposition of the diazonium salt, heat the mixture to 50-60 °C for 30 minutes.[4]

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product with dichloromethane or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Visualizations

Reaction Mechanism

Caption: The Sandmeyer reaction mechanism for the synthesis of this compound.

Experimental Workflow

References

- 1. Diazotisation [organic-chemistry.org]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Bromo-5-methylpyridine (CAS 3510-66-5): Properties, Hazards, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-methylpyridine (CAS 3510-66-5), a key heterocyclic building block in organic synthesis. The document details its chemical and physical properties, associated hazards, and safe handling procedures. Furthermore, it explores its synthetic utility, with a focus on the preparation of bipyridine and terpyridine ligands, and delves into the biological activities of these derivatives, which are of significant interest in medicinal chemistry and drug development. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and the discovery of novel therapeutic agents.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to light yellow or red powder or crystal.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆BrN | [2] |

| Molecular Weight | 172.02 g/mol | [2] |

| CAS Number | 3510-66-5 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Bromo-5-picoline, 6-Bromo-3-picoline | [1] |

| Melting Point | 41-43 °C | [3][4] |

| Boiling Point | 95-96 °C at 12.5 mmHg | [3][4] |

| Flash Point | 103 °C (closed cup) | [3] |

| Density | 1.5±0.1 g/cm³ | [5] |

| Solubility | Soluble in most organic solvents. | [6] |

| Appearance | White to Light yellow to Light red powder to crystal | [1] |

Hazards and Safety Information

This compound is classified as a hazardous substance and requires careful handling.[7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[3]

Precautionary Statements: [8][9]

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ protective clothing/ eye protection/ face protection).

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Incompatible Materials: Strong oxidizing agents.[7]

Experimental Protocols: Synthesis

This compound is a valuable precursor for the synthesis of more complex molecules, particularly bipyridine and terpyridine ligands.

Synthesis of this compound from 2-Amino-5-methylpyridine

This protocol is based on a Sandmeyer-type reaction.

Materials and Reagents:

-

2-Amino-5-methylpyridine

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite

-

Copper(I) bromide

-

Dichloromethane

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

Diazotization:

-

In a round-bottom flask, suspend 2-amino-5-methylpyridine (1.0 eq) in a 48% aqueous solution of hydrobromic acid (3.0 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0 °C and 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The diazonium salt solution should be used immediately in the next step.[10]

-

-

Sandmeyer Bromination:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% aqueous HBr.

-

Cool the CuBr solution in an ice bath.

-

Slowly add the freshly prepared cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.[10]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.[10]

-

Synthesis of 5,5'-Dimethyl-2,2'-bipyridine

This protocol describes a nickel-catalyzed homocoupling of this compound.

Materials and Reagents:

-

This compound

-

Nickel(II) chloride hexahydrate

-

Triphenylphosphine

-

Zinc powder

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add NiCl₂·6H₂O, triphenylphosphine, and zinc powder to anhydrous DMF.

-

Stir the mixture at a specified temperature (e.g., 50-80 °C) to form the active nickel catalyst.

-

Add a solution of this compound in anhydrous DMF to the catalyst mixture.

-

Heat the reaction mixture and monitor its progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 5,5'-Dimethyl-2,2'-bipyridine.

Synthetic Applications and Biological Activities of Derivatives

This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds, with bipyridine and terpyridine derivatives being of particular importance in medicinal chemistry.

Bipyridine Derivatives

5,5'-Dimethyl-2,2'-bipyridine, synthesized from this compound, is a widely used ligand in coordination chemistry and has applications in the development of therapeutic and diagnostic agents.

-

Anticancer Activity: Gold(III) complexes incorporating the 5,5'-dimethyl-2,2'-bipyridine ligand have demonstrated significant anticancer activity, particularly against cisplatin-resistant cancer cell lines.[8]

-

Diagnostic Applications: Iridium(III) complexes with this ligand exhibit high luminescence when bound to G-quadruplex DNA, which has been leveraged to develop assays for protein tyrosine kinase-7 (PTK7), a biomarker for several types of leukemia and solid tumors.[8]

-

Antimicrobial and Anti-inflammatory Properties: Pyridine derivatives, in general, are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.[11]

Terpyridine Derivatives

Terpyridines are tridentate ligands that form stable complexes with a wide range of metal ions.[6] Derivatives of 5-methyl-2,2':6',2''-terpyridine, which can be synthesized from this compound, have shown promise in drug development.[5]

-

Orexin Receptor Antagonists: A selective orexin 2 receptor antagonist (2-SORA), MK-1064, which incorporates a terpyridine scaffold, has been developed for the treatment of insomnia.[12] This highlights the potential of terpyridine derivatives in targeting neurological disorders.

-

Anticancer Agents: Ruthenium(II) complexes with functionalized terpyridine ligands have been synthesized and shown to possess both antibacterial and antifungal activities against human and plant pathogens.[13] Some of these complexes exhibited better activity than commercially available antibiotics and fungicides.[13]

Conclusion

This compound (CAS 3510-66-5) is a valuable and versatile building block in organic synthesis. While the compound itself is primarily a synthetic intermediate, its derivatives, particularly bipyridine and terpyridine ligands and their metal complexes, exhibit a wide range of interesting and potent biological activities. This makes this compound a compound of significant interest for researchers in medicinal chemistry and drug discovery. Proper handling and adherence to safety protocols are essential when working with this hazardous substance. The synthetic routes and biological applications outlined in this guide provide a solid foundation for further research and development in this promising area of chemistry.

References

- 1. 5,5'-DIMETHYL-2,2'-DIPYRIDYL | 1762-34-1 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Terpyridine - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ossila.com [ossila.com]

- 9. Page loading... [wap.guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Bromo-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 2-Bromo-5-methylpyridine, including its nomenclature and key identifiers.

Nomenclature and Synonyms

The accurate identification of chemical compounds is critical in research and development. This section details the IUPAC name and common synonyms for this compound.

The internationally recognized IUPAC (International Union of Pure and Applied Chemistry) name for this compound is This compound [1]. This systematic name precisely describes the molecular structure, indicating a pyridine ring brominated at the second position and methylated at the fifth position.

In addition to its formal IUPAC name, this compound is known by several synonyms in scientific literature and commercial catalogs. These alternative names are often based on older naming conventions or trivial names for substituted pyridines. A comprehensive list of these synonyms is provided below for easy reference and to aid in literature searches.

| Synonym | Source |

| 6-Bromo-3-picoline | [2][3] |

| Pyridine, 2-bromo-5-methyl- | [1][2][3] |

| 2-Bromo-5-picoline | [2][3] |

| 5-Methyl-2-bromopyridine | [3] |

| 2-bromopicoline | [2] |

| 2-bromo-5-methylpyridin | [2] |

Logical Relationship of Nomenclature

The relationship between the IUPAC name and its common synonyms can be visualized as a hierarchical structure where the IUPAC name represents the definitive standard, and the synonyms are alternative identifiers.

Caption: Hierarchical relationship of this compound nomenclature.

References

In-Depth Technical Guide to the Crystal Structure of 2-Bromo-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-Bromo-5-methylpyridine, a compound of interest in synthetic chemistry and drug discovery. The information presented herein is compiled from crystallographic data and published research, offering a detailed resource for professionals in the field.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in the synthesis of more complex molecules, including ligands for metal complexes and pharmacologically active compounds. Understanding its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide summarizes the key crystallographic data and experimental procedures related to the structural determination of this compound.

Crystal Structure Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/m.[1][2] The crystal packing is characterized by weak intermolecular C—H···N interactions, which form infinite chains along the direction.[1][2] Notably, no π–π stacking interactions are observed in the crystal lattice.[1][2]

Crystallographic Data

The fundamental crystallographic data for this compound are summarized in Table 1. This information provides the basis for understanding the unit cell and symmetry of the crystal.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₆H₆BrN |

| Formula Weight | 172.02 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 6.1889 (18) |

| b (Å) | 6.614 (2) |

| c (Å) | 7.835 (2) |

| β (°) | 93.503 (9) |

| Volume (ų) | 320.12 (17) |

| Z | 2 |

| Temperature (K) | 120 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Absorption coefficient (mm⁻¹) | 6.31 |

| F(000) | 168 |

| Crystal size (mm³) | 0.19 x 0.12 x 0.10 |

| θ range for data collection (°) | 3.5 to 25.4 |

| Index ranges | -7 ≤ h ≤ 7, -7 ≤ k ≤ 7, -9 ≤ l ≤ 9 |

| Reflections collected | 3025 |

| Independent reflections | 622 [R(int) = 0.044] |

| Completeness to θ = 25.242° | 99.8 % |

| Data / restraints / parameters | 622 / 0 / 46 |

| Goodness-of-fit on F² | 1.07 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0273, wR₂ = 0.0664 |

| R indices (all data) | R₁ = 0.0331, wR₂ = 0.0689 |

| Largest diff. peak and hole (e.Å⁻³) | 0.46 and -0.52 |

Data sourced from Roy, Manke, & Golen (2016).

Atomic Coordinates and Displacement Parameters

The fractional atomic coordinates and equivalent isotropic displacement parameters for the non-hydrogen atoms are presented in Table 2. This data defines the position of each atom within the unit cell.

Table 2: Fractional Atomic Coordinates (×10⁴) and Equivalent Isotropic Displacement Parameters (Ų×10³)

| Atom | x | y | z | U(eq) |

| Br1 | 2896(1) | 2500 | 321(1) | 36(1) |

| N1 | 3705(5) | 2500 | 3819(4) | 25(1) |

| C1 | 4724(6) | 2500 | 2391(4) | 24(1) |

| C2 | 6941(6) | 2500 | 2276(5) | 29(1) |

| C3 | 8195(6) | 2500 | 3790(5) | 28(1) |

| C4 | 7211(6) | 2500 | 5348(5) | 24(1) |

| C5 | 4962(6) | 2500 | 5274(4) | 25(1) |

| C6 | 8515(7) | 2500 | 7021(5) | 34(1) |

U(eq) is defined as one third of the trace of the orthogonalized Uᵢⱼ tensor.

Bond Lengths and Angles

Selected bond lengths and angles are provided in Tables 3 and 4, respectively. These parameters are fundamental to defining the molecular geometry.

Table 3: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| Br1 | C1 | 1.889(3) |

| N1 | C5 | 1.334(4) |

| N1 | C1 | 1.337(4) |

| C1 | C2 | 1.380(5) |

| C2 | C3 | 1.385(5) |

| C3 | C4 | 1.393(5) |

| C4 | C5 | 1.388(5) |

| C4 | C6 | 1.505(5) |

Table 4: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| C5 | N1 | C1 | 117.4(3) |

| N1 | C1 | C2 | 122.5(3) |

| N1 | C1 | Br1 | 117.3(2) |

| C2 | C1 | Br1 | 120.2(3) |

| C1 | C2 | C3 | 119.0(3) |

| C2 | C3 | C4 | 119.2(3) |

| C5 | C4 | C3 | 117.8(3) |

| C5 | C4 | C6 | 121.2(3) |

| C3 | C4 | C6 | 121.0(3) |

| N1 | C5 | C4 | 124.1(3) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the diazotization of 5-methylpyridin-2-amine.

Materials:

-

5-methylpyridin-2-amine

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Ice

-

Sodium hydroxide solution

Procedure:

-

5-methylpyridin-2-amine is dissolved in hydrobromic acid.

-

The solution is cooled to a temperature between -5 and 0 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled amine solution, maintaining the temperature below 0 °C.

-

The reaction mixture is stirred for a period at this low temperature.

-

The reaction is then carefully neutralized with a sodium hydroxide solution.

-

The product, this compound, can then be extracted using an organic solvent, followed by purification steps such as distillation or chromatography.

Crystallization

Single crystals suitable for X-ray diffraction were obtained from a commercial sample of this compound.[1][2]

Procedure:

-

A sample of this compound was dissolved in a solution of ethanol and water.[1][2]

-

The solution was allowed to evaporate slowly at room temperature.[1][2]

-

Over time, single crystals of suitable quality for X-ray analysis formed.[1][2]

X-ray Data Collection and Structure Refinement

Apparatus: Bruker D8 Venture CMOS diffractometer.[1]

Procedure:

-

A suitable single crystal was mounted on the diffractometer.

-

The crystal was maintained at a constant temperature of 120 K during data collection.[1]

-

Data was collected using Mo Kα radiation.[1]

-

The collected data was processed, and absorption corrections were applied using a multi-scan method.[1]

-

The structure was solved using direct methods and refined by full-matrix least-squares on F².

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.

Caption: Experimental workflow for the crystal structure determination.

Conclusion

This technical guide has provided a detailed summary of the crystal structure of this compound, supported by quantitative data and experimental protocols. The information presented is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, facilitating a deeper understanding of the structural characteristics of this important chemical intermediate.

References

The Reactivity of Bromine on the Pyridine Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the pyridine motif is a cornerstone of modern medicinal chemistry and materials science. Bromopyridines, in particular, serve as versatile synthetic intermediates, offering a reactive handle for the introduction of a wide array of functionalities. The reactivity of the bromine substituent is intricately linked to its position on the electron-deficient pyridine ring, a factor that governs its susceptibility to various chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the bromine atom on the pyridine ring, with a focus on key reactions utilized in drug discovery and development.

Electronic Landscape and General Reactivity Trends

The pyridine ring is inherently electron-deficient due to the inductive effect of the electronegative nitrogen atom. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions, rendering them more susceptible to nucleophilic attack and less prone to electrophilic substitution compared to benzene. The introduction of a bromine atom further modulates the electronic properties of the ring.

In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The reactivity of the bromopyridine isomers in these transformations generally follows the order:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]

This trend is attributed to the electronic activation of the C-Br bond. The strong electron-withdrawing effect of the nitrogen atom at the para position in 4-bromopyridine highly polarizes the C4-Br bond, making the carbon atom electrophilic and susceptible to oxidative addition.[1] The C2-Br bond in 2-bromopyridine is also activated; however, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may in some cases inhibit the reaction.[1] The C3-Br bond is the least activated due to the weaker electronic influence of the nitrogen atom at the meta position.[1]

In nucleophilic aromatic substitution (SNAr) reactions, halogens at the 2- and 4-positions are significantly more activated towards nucleophilic attack. This is because the electronegative ring nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The reactivity of bromopyridine isomers in this reaction is a clear illustration of their electronic differences, with 4-bromopyridine generally providing the highest yields under similar conditions.[1]

Table 1: Representative Yields for the Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid

| Bromopyridine Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromopyridine | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [2] |

| 3-Bromopyridine | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75 | [2] |

| 4-Bromopyridine | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [2] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Bromopyridines

Materials:

-

Bromopyridine isomer (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water mixture)

Procedure:

-

To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.[1]

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. The amination of 2-bromopyridines can be challenging due to potential catalyst inhibition by the pyridine nitrogen, often necessitating the use of specialized bulky electron-rich phosphine ligands.

Table 2: Representative Yields for the Buchwald-Hartwig Amination of Bromopyridine Isomers

| Bromopyridine Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 | 83 | [3] |

| 3-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 97 | [4] |

| 4-Bromopyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 95 | [4] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

-

Bromopyridine isomer (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., RuPhos)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the bromopyridine, amine, base, and catalyst/ligand to an oven-dried reaction vessel.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. The reactivity trend of bromopyridine isomers is similar to that observed in other palladium-catalyzed cross-coupling reactions.

Table 3: Representative Yields for the Sonogashira Coupling of Bromopyridine Isomers

| Bromopyridine Isomer | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | rt | 92 | [5] |

| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 85 | [1] |

| 4-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 95 | [1] |

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

-

Bromopyridine isomer (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Base (e.g., triethylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

-

Add the anhydrous solvent and the base.

-

Add the bromopyridine isomer and the terminal alkyne.

-

Stir the reaction mixture at room temperature or heat as required.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

As previously mentioned, the 2- and 4-positions of the pyridine ring are activated towards nucleophilic attack. The reactivity order for halopyridines in SNAr reactions is generally F > Cl > Br > I, which is the reverse of the trend for leaving group ability in many other substitution reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of fluorine. However, bromopyridines are still valuable substrates for SNAr reactions.

Table 4: Reactivity of Bromopyridine Isomers in SNAr Reactions

| Bromopyridine Isomer | Nucleophile | Conditions | Product | Reactivity |

| 2-Bromopyridine | Sodium methoxide | MeOH, reflux | 2-Methoxypyridine | High |

| 3-Bromopyridine | Sodium methoxide | MeOH, reflux | 3-Methoxypyridine | Low |

| 4-Bromopyridine | Piperidine | 100 °C | 4-(Piperidin-1-yl)pyridine | High |

Experimental Protocol: SNAr of 4-Bromopyridine with Piperidine

Materials:

-

4-Bromopyridine (1.0 equiv)

-

Piperidine (2.0 equiv)

-

Optional: A strong base like potassium carbonate in a polar aprotic solvent like DMSO.

Procedure:

-

In a sealed tube, combine 4-bromopyridine and piperidine.

-

If necessary, add a base and a solvent.

-

Heat the reaction mixture to 100-150 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with water and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the product by column chromatography or distillation.

Applications in Drug Development: Case Studies

The versatility of bromopyridines as synthetic intermediates has led to their incorporation into numerous approved drugs. The following case studies highlight the strategic use of bromopyridine reactivity in the synthesis of important therapeutics.

Crizotinib: An ALK/ROS1 Kinase Inhibitor

Crizotinib (Xalkori®) is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) that is ALK-positive or ROS1-positive.[6][7] The synthesis of Crizotinib involves a key Suzuki coupling step with a bromopyridine derivative.[8]

Signaling Pathway: Crizotinib functions by inhibiting the anaplastic lymphoma kinase (ALK) and ROS1 receptor tyrosine kinases.[6] In certain cancers, chromosomal rearrangements lead to the formation of fusion genes (e.g., EML4-ALK), resulting in constitutively active kinases that drive tumor growth and survival.[6] Crizotinib competitively binds to the ATP-binding pocket of these kinases, blocking downstream signaling pathways such as the PI3K/Akt, MAPK/Erk, and Jak/Stat pathways.[2]

Experimental Protocol: Suzuki Coupling in the Synthesis of a Crizotinib Intermediate

A key step in a reported synthesis of Crizotinib involves the Suzuki coupling of (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine with a pyrazole boronic ester.[8]

Materials:

-

(R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (1.0 equiv)

-

tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.1 equiv)

-

Pd(dppf)Cl₂ (0.03 equiv)

-

Na₂CO₃ (3.0 equiv)

-

1,4-Dioxane/Water (4:1)

Procedure:

-

A mixture of the bromopyridine, boronic ester, Pd(dppf)Cl₂, and Na₂CO₃ in a 4:1 mixture of 1,4-dioxane and water is degassed with argon.

-

The reaction mixture is heated to 85 °C for 16 hours.

-

After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Etoricoxib: A Selective COX-2 Inhibitor

Etoricoxib (Arcoxia®) is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[9] The synthesis of Etoricoxib features the construction of a bipyridine core, which can be achieved through reactions involving bromopyridine precursors.

Signaling Pathway: Etoricoxib selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins (PGs) at sites of inflammation.[9] Unlike non-selective NSAIDs, Etoricoxib has a much lower affinity for the COX-1 enzyme, which is involved in protecting the stomach lining.[9] By inhibiting COX-2, Etoricoxib reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[10]

Experimental Protocol: Synthesis of an Etoricoxib Precursor

One synthetic approach to Etoricoxib involves the coupling of a pyridyl stannane with a methylthiophenyl-pyridylchloride, where the latter can be derived from a bromopyridine. A key step in another synthesis is the formation of a ketosulfone intermediate, which is then cyclized to form the second pyridine ring.[9]

Procedure for Cyclization to form the Pyridine Ring:

-

The ketosulfone intermediate is dissolved in a suitable solvent.

-

The solution is cooled, and a base such as potassium tert-butoxide is added.

-

In a separate vessel, an ammonia source like aqueous ammonia and ammonium acetate is prepared.

-

The reaction mixture containing the intermediate is slowly added to the ammonia solution.

-

The resulting mixture is heated to 55-60 °C and stirred for an extended period.

-

After cooling, the mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated to yield the crude product, which is then purified.[9]

Conclusion

The reactivity of the bromine atom on the pyridine ring is a nuanced and critical aspect of modern organic synthesis, particularly in the context of drug discovery and development. The positional- and substituent-dependent reactivity in key transformations such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions provides chemists with a powerful toolkit for the construction of complex molecular architectures. A thorough understanding of these principles, as exemplified by the synthesis of drugs like Crizotinib and Etoricoxib, is essential for the rational design and efficient execution of synthetic routes to novel therapeutic agents. The provided data and protocols serve as a valuable resource for researchers aiming to harness the synthetic potential of bromopyridines.

References

- 1. benchchem.com [benchchem.com]

- 2. oncotarget.com [oncotarget.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 2-Bromo-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular weight and density of 2-Bromo-5-methylpyridine (CAS No: 3510-66-5), a key intermediate in pharmaceutical and chemical synthesis. This document outlines its core physicochemical properties, standardized experimental protocols for their determination, and a logical visualization of the compound's attributes.

Core Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 172.02 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₆H₆BrN | [1][2][6][7] |

| CAS Number | 3510-66-5 | [2][3][6][7][8] |

| Predicted Density | 1.5 ± 0.1 g/cm³ | [9] |

| Estimated Refractive Index | 1.5680 | [8] |

| Melting Point | 41-43 °C | [3][8] |

| Boiling Point | 95-96 °C at 12.5 mmHg | [3][8] |

Experimental Protocols

Accurate determination of molecular weight and density is critical for compound characterization, reaction stoichiometry, and quality control. The following sections detail the standard methodologies for these measurements.

Molecular Weight Determination via Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[6][8]

Methodology:

-

Sample Ionization: A small sample of this compound is introduced into the mass spectrometer and vaporized. The gaseous molecules are then ionized, typically by bombarding them with a high-energy electron beam. This process removes an electron from the molecule, forming a positive ion known as the molecular ion (M+).[6][7][10]

-

Ion Acceleration: The newly formed ions are accelerated by an electric field, imparting them with the same kinetic energy.[11]

-

Ion Deflection and Separation: The accelerated ions then pass through a magnetic field, which deflects them. The degree of deflection is inversely proportional to the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ones.[6][10]

-

Ion Detection: A detector measures the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum plots ion abundance against the m/z ratio. The peak with the highest m/z value typically corresponds to the molecular ion (parent peak), and its value represents the molecular weight of the compound.[6][10]

Density Determination via Gas Pycnometry

Gas pycnometry is a non-destructive technique used to determine the true density of a solid by measuring its volume via gas displacement.[1][3][4] Helium is often the gas of choice due to its inert nature and small atomic size, which allows it to penetrate small pores.[3]

Methodology:

-

Sample Preparation: A precisely weighed sample of solid this compound is placed into a sample chamber of a known volume.

-

System Purging: The system is purged with the analysis gas (e.g., helium) to remove any air and moisture.

-

Pressurization: The sample chamber is pressurized to a specific pressure.

-

Gas Expansion: The gas is then expanded into a second reference chamber of a known volume.

-

Pressure Measurement: The pressure in both chambers is allowed to equilibrate, and the final pressure is recorded.

-

Volume Calculation: Based on Boyle's Law, the volume of the solid sample is calculated from the difference in pressure before and after the expansion into the reference chamber.[2]

-

Density Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical compound and its fundamental physical properties.

References

- 1. Determination of density by gas pycnometry | Norlab [norlab.com]

- 2. bettersizeinstruments.com [bettersizeinstruments.com]

- 3. Gas pycnometer - Wikipedia [en.wikipedia.org]

- 4. Gas Pycnometry - Determination of Density | 3P Instruments [3p-instruments.com]

- 5. Gas Pycnometry - Determination of Density | 3P Instruments [3p-instruments.com]

- 6. tutorchase.com [tutorchase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 9. chemistry.csueastbay.edu [chemistry.csueastbay.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Spectroscopic Profile of 2-Bromo-5-methylpyridine: A Technical Guide

This document provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-methylpyridine (CAS No: 3510-66-5), a key intermediate in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits three distinct signals corresponding to the aromatic protons and the methyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.30 | Doublet | H-6 |

| ~7.45 | Doublet of Doublets | H-4 |

| ~7.20 | Doublet | H-3 |

| ~2.35 | Singlet | -CH₃ |

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound shows six signals, one for each carbon atom in the molecule.[1][2]

| Chemical Shift (δ, ppm) | Assignment |

| ~150.1 | C-6 |

| ~142.0 | C-2 |

| ~139.5 | C-4 |

| ~131.8 | C-5 |

| ~127.9 | C-3 |

| ~17.8 | -CH₃ |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the various functional groups present in the molecule.[3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~1580, ~1460, ~1380 | Strong | C=C and C=N Stretching (Pyridine Ring) |

| ~1020 | Strong | C-Br Stretch |

| ~830 | Strong | C-H Out-of-plane Bending |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.[5][6]

| m/z | Relative Intensity | Assignment |

| 171/173 | High | [M]⁺ (Molecular Ion) |

| 92 | Moderate | [M - Br]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

A standard single-pulse experiment is performed.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse sequence is used.

-

A sufficient number of scans (e.g., 1024 or more) are acquired to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

-

-

Data Processing : The raw data is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal (0.00 ppm) or the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[7]

FT-IR Spectroscopy

-

Sample Preparation : A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition : A background spectrum of the empty sample compartment is recorded. The sample is then placed in the spectrometer, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions :

-

Column : A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature : 250 °C.

-

Oven Program : A suitable temperature program is used to ensure good separation, for example, starting at 50 °C and ramping up to 280 °C.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : m/z 40-400.

-

Ion Source Temperature : 230 °C.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound(3510-66-5) 13C NMR spectrum [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound(3510-66-5) IR Spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. benchchem.com [benchchem.com]

Solubility Profile of 2-Bromo-5-methylpyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-methylpyridine in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this versatile intermediate. While specific quantitative solubility data is not widely published, this guide consolidates predicted solubility based on physicochemical principles, outlines detailed experimental protocols for determining solubility, and presents a logical workflow for solvent selection.

Core Applications and Relevance

This compound is a key building block in the synthesis of a range of pharmaceutical and agrochemical compounds.[1][2] Its utility as a starting reagent is noted in the creation of bipyridine and terpyridine ligands, which are significant in coordination chemistry and materials science.[3][4] The compound's reactivity, enhanced by the bromine atom and the methyl group on the pyridine ring, makes it a valuable intermediate for developing biologically active molecules.[1][2] An understanding of its solubility is paramount for optimizing reaction conditions, purification processes like recrystallization, and formulation development.

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the molecular structure of this compound, which features a polar pyridine ring, suggests its solubility in a variety of organic solvents.[5][6] The following table summarizes the predicted qualitative solubility. It is crucial to note that these are estimations, and empirical verification is essential for precise applications.[5] A commercial sample of this compound has been successfully crystallized from an ethanol/water solution, indicating its solubility in this polar protic mixture.[7][8]

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar nature of these solvents can effectively solvate the polar pyridine ring and the carbon-halogen bonds of the solute.[5] |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Moderate to High | The hydroxyl group in these solvents can engage in dipole-dipole interactions.[5] Solubility in an ethanol/water mixture is confirmed.[7] |

| Non-polar | Hexanes, Toluene, Petroleum Ether | Low to Moderate | Limited interaction is expected between the polar solute and non-polar solvent molecules. These are often used as anti-solvents.[9] |

Experimental Protocols for Solubility Determination

Accurate solubility data is best obtained through empirical measurement. The following protocols describe standard methods for determining the solubility of a solid compound like this compound in an organic solvent.

Method 1: Gravimetric Analysis of a Saturated Solution

This method provides precise quantitative solubility data.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

Visually confirm that excess, undissolved solid remains, which indicates a saturated solution.[5]

-

-

Sample Isolation:

-

Allow the mixture to settle, or centrifuge it to separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the aliquot of the supernatant to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or under reduced pressure) until the solute is completely dry.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be calculated in terms of mass per volume (e.g., g/L or mg/mL) by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant taken.

-

Method 2: Visual "Test Tube" Method

This is a simpler, more rapid method for estimating solubility.[10]

Methodology:

-

Weigh a specific mass of this compound into a test tube.[10]

-

Using a burette or a calibrated pipette, add a measured volume of the solvent to the test tube in small increments.[10]

-

After each addition, vigorously shake or vortex the test tube until the solid is completely dissolved.[10][11]

-

Continue adding the solvent until the compound is fully dissolved.[10]

-